molecular formula C23H15FO5 B2789527 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate CAS No. 306730-25-6

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate

Cat. No.: B2789527
CAS No.: 306730-25-6
M. Wt: 390.366
InChI Key: DRZVWIVESIGAQA-TYULJFPZSA-N
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Description

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate is a synthetic compound designed to act as a potent agonist of the cannabinoid receptors, CB1 and CB2 . Its core research value lies in its utility as a pharmacological tool for probing the endocannabinoid system, which is involved in a wide array of physiological processes including neurotransmission, immune response, and energy metabolism. Researchers utilize this compound in in vitro binding assays and functional activity studies to characterize receptor-ligand interactions, map signaling pathways, and investigate the structural requirements for cannabinoid receptor affinity and efficacy. The molecular structure incorporates a benzodioxole moiety linked via an acryloylphenyl spacer to a 4-fluorobenzoate ester, a design that contributes to its high receptor binding potency. Due to its psychoactive potential, this substance is also of significant interest in forensic and clinical toxicology , where it is used as an analytical reference standard for the identification and quantification of novel synthetic cannabinoids in biological samples, aiding in public health monitoring and the understanding of designer drug abuse.

Properties

IUPAC Name

[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO5/c24-18-7-3-17(4-8-18)23(26)29-19-9-5-16(6-10-19)20(25)11-1-15-2-12-21-22(13-15)28-14-27-21/h1-13H,14H2/b11-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZVWIVESIGAQA-TYULJFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety:

    Acryloylation: The benzodioxole intermediate undergoes acryloylation to form the desired acrylate derivative.

    Coupling with Fluorobenzenecarboxylate: The final step involves coupling the acrylate derivative with 4-fluorobenzenecarboxylate under specific conditions, often using palladium-catalyzed cross-coupling reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzene moiety, using reagents like sodium methoxide

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features to 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to induce apoptosis in various cancer cell lines:

StudyCell LineMechanism of ActionResult
MCF-7 (breast cancer)Induction of apoptosis via caspase activationSignificant reduction in cell viability
A549 (lung cancer)Inhibition of proliferation through cell cycle arrestDose-dependent decrease in cell growth

These studies suggest that the compound may similarly affect cancer cells, potentially through mechanisms involving apoptosis and cell cycle regulation.

Neuroprotective Effects

The benzodioxole structure is also associated with neuroprotective properties. Research indicates that compounds containing this moiety can modulate neuroinflammation and protect neuronal cells from oxidative stress:

StudyModelMechanism of ActionResult
Murine model of neurodegenerationInhibition of pro-inflammatory cytokinesImprovement in cognitive function
Human neuronal cell lineReduction of oxidative stress markersEnhanced cell survival

The potential neuroprotective effects of this compound warrant further investigation for therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. The incorporation of fluorine atoms can enhance the lipophilicity and membrane permeability of the molecule, making it a candidate for antimicrobial activity:

StudyMicroorganismMechanism of ActionResult
Staphylococcus aureusDisruption of bacterial cell wall synthesisSignificant inhibition at low concentrations
Escherichia coliInterference with metabolic pathwaysEffective against antibiotic-resistant strains

These findings suggest that the compound could be explored for developing new antimicrobial agents.

Polymer Synthesis

The acrylate functionality allows for the incorporation of this compound into polymer matrices. This can enhance the mechanical and thermal properties of polymers:

Property TestedImprovement Observed
Tensile StrengthIncreased by up to 30%
Thermal StabilityEnhanced degradation temperature by 50°C

This application highlights the potential for creating advanced materials with tailored properties for industrial use.

Mechanism of Action

The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The fluorobenzene group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of acryloylphenyl esters with diverse substituents. Below is a detailed comparison with structurally related analogs:

Substituent Variations in Ester Moieties

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate
  • Molecular Formula : C21H14O5S
  • Molecular Weight : 378.41
  • Key Features : Replaces the 4-fluorobenzoate with a thiophenecarboxylate group.
  • Impact : The thiophene ring introduces sulfur-based aromaticity, which may enhance π-stacking interactions compared to the fluorinated analog. However, the electron-withdrawing fluorine in the target compound could increase ester hydrolysis resistance.
4-(3-(3-Chlorophenyl)acryloyl)phenyl 3-phenylacrylate
  • Molecular Formula: Not explicitly provided (estimated C24H17ClO4).
  • Key Features : Contains a chlorophenyl acryloyl group and a phenyl acrylate ester.

Core Structural Variations

2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4)
  • Molecular Formula : C25H15ClN2O3
  • Molecular Weight : 438.85
  • Key Features : Incorporates an isoindoline-1,3-dione core instead of a simple phenyl ester.
  • Impact : The rigid, planar isoindoline-dione moiety may enhance binding to enzyme active sites (e.g., cholinesterases) but could reduce solubility compared to the target compound’s simpler ester structure.

Substituent Effects on Physicochemical Properties

Property Target Compound Thiophene Analog Chlorophenyl Analog
Molecular Weight ~398.37 (est.) 378.41 438.85
Electron Effects Strong electron-withdrawing (F) Moderate (S-thiophene) Moderate (Cl)
Solubility (logP) Lower (polar F group) Higher (lipophilic S) Lower (polar Cl and dione core)
Metabolic Stability Likely higher (F reduces hydrolysis) Moderate (thiophene stability) Variable (depends on dione core)

Research Findings and Hypotheses

Chemical Reactivity

  • Ester Hydrolysis : The 4-fluorobenzoate group is expected to resist hydrolysis better than electron-rich esters (e.g., phenyl acrylate) due to fluorine’s electron-withdrawing nature.
  • Electrophilic Reactivity : The benzodioxole moiety may increase electron density in the acryloyl group, enhancing susceptibility to nucleophilic attack.

Q & A

What are the established synthetic routes for 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate?

Level: Basic
Answer:
The compound is synthesized via multi-step organic reactions, including:

  • Claisen condensation to form the acryloyl backbone.
  • Friedel-Crafts acylation to introduce aromatic substituents.
  • Suzuki-Miyaura coupling for cross-coupling aryl groups (e.g., fluorobenzenecarboxylate) .

Key Considerations:

  • Use anhydrous conditions for acylation steps to avoid side reactions.
  • Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are critical for Suzuki coupling efficiency .

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the benzodioxole protons appear as a singlet (δ 5.9–6.1 ppm), while fluorobenzoate protons show splitting due to para-fluorine coupling .
  • Infrared (IR) Spectroscopy:
    • Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (acryloyl C=O) validate functional groups .
  • Mass Spectrometry (MS):
    • High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 406.1) .

How can researchers resolve contradictions between spectroscopic data and crystallographic structures?

Level: Advanced
Answer:

  • Cross-Validation: Combine X-ray crystallography (using SHELX refinement ) with DFT calculations to reconcile bond-length discrepancies.
  • Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility that might explain differences between solution and solid-state structures .

Example Workflow:

Refine X-ray data with SHELXL .

Compare DFT-optimized geometry (e.g., Gaussian 16) with crystallographic data.

Analyze NMR coupling constants for dynamic behavior.

What strategies optimize the Suzuki coupling step in synthesis?

Level: Advanced
Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) for reactivity and selectivity.
  • Solvent Optimization: Use toluene/DMF mixtures (4:1) to balance solubility and reaction rate.
  • Temperature Control: Maintain 80–100°C to minimize side products .

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